molecular formula C13H8ClF2NO3 B1607751 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene CAS No. 439095-66-6

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene

Cat. No.: B1607751
CAS No.: 439095-66-6
M. Wt: 299.65 g/mol
InChI Key: SFPVMXVZFBGMGH-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene is an organic compound with a complex structure that includes chlorine, fluorine, and nitro functional groups

Preparation Methods

The synthesis of 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the nitration of a chlorofluorobenzene derivative, followed by the introduction of the fluorobenzyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include inhibition or activation of specific biochemical reactions, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-fluoro-4-nitrobenzene: Lacks the fluorobenzyloxy group, which may result in different chemical reactivity and applications.

    1-Fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene:

    1-Chloro-5-fluoro-2-(4-methoxybenzyloxy)-4-nitrobenzene: The methoxy group can lead to different reactivity and biological activity compared to the fluorobenzyloxy group.

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.

Properties

IUPAC Name

1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPVMXVZFBGMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381373
Record name 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-66-6
Record name 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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